1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride
Description
Properties
IUPAC Name |
1-piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;;/h9,12H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJSOHDBISKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NN2C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-66-8 | |
| Record name | 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride typically involves multi-step organic transformations starting from benzotriazole or related heterocyclic precursors. The key synthetic steps include:
- Formation of the benzotriazole core with partial hydrogenation to yield the tetrahydro derivative.
- Introduction of the piperidin-4-yl substituent at the N-1 position of the benzotriazole ring, often via nucleophilic substitution or reductive amination.
- Conversion to dihydrochloride salt to improve physicochemical properties.
Specific Synthetic Routes and Reagents
While detailed literature specifically on this compound is limited, analogous synthetic approaches from related benzotriazole and piperidine derivatives provide insight:
Reductive Amination: Piperidine derivatives are commonly introduced via reductive amination using sodium triacetoxyborohydride or sodium borohydride, enabling attachment to aldehyde or ketone intermediates on the benzotriazole scaffold.
Hydrogenation: Partial reduction of benzotriazole rings to tetrahydrobenzotriazole is achieved using catalytic hydrogenation under controlled conditions, often with palladium or platinum catalysts under mild pressure and temperature.
Salt Formation: The dihydrochloride salt is formed by treatment of the free base with hydrochloric acid in an appropriate solvent, typically ethanol or isopropanol, followed by crystallization.
Data Tables Summarizing Preparation Parameters
Research Findings and Optimization Notes
Purity and Grade: Commercial preparations achieve high purity levels (≥99%) suitable for pharmaceutical and life science applications, with options for bulk synthesis and custom specifications.
Yield Optimization: Use of sodium triacetoxyborohydride in reductive amination offers good yields and mild conditions, minimizing side reactions.
Structural Confirmation: Crystallographic studies of related piperidinyl heterocycles confirm the integrity of the tetrahydrobenzotriazole framework and salt formation.
Scalability: The described methods are amenable to scale-up, with hydrothermal and catalytic hydrogenation steps being industrially feasible.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or benzotriazole moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzotriazole dihydrochloride exhibits various biological activities:
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action may involve the modulation of signaling pathways related to cell survival and death.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
Research has indicated that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Pharmaceutical Applications
Given its diverse biological activities, 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzotriazole dihydrochloride is being explored for various pharmaceutical applications:
Drug Development
The compound's unique structure allows for modifications that can enhance its efficacy and specificity. Researchers are investigating derivatives of this compound to optimize its pharmacological profile and reduce side effects.
Formulation in Therapeutics
Due to its solubility and stability characteristics, it can be formulated into various dosage forms (e.g., tablets, injectables) for effective delivery in clinical settings.
Material Science Applications
In addition to its pharmaceutical relevance, this compound has potential applications in material science:
Polymer Chemistry
The incorporation of benzotriazole derivatives into polymer matrices can enhance the thermal stability and UV resistance of materials. This property is particularly useful in developing coatings and plastics for outdoor applications.
Sensors and Electronics
The electronic properties of benzotriazole compounds make them suitable candidates for use in organic electronics and sensor technologies. Research is ongoing to explore their application in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant inhibition of cancer cell proliferation at low concentrations. |
| Study B | Antimicrobial Efficacy | Effective against multiple strains of bacteria with minimal inhibitory concentrations established. |
| Study C | Neuroprotection | Demonstrated protective effects on neuronal cells under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, a closely related derivative, 1-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride (CAS 2059954-37-7), offers a basis for comparison (Table 1) .
Table 1: Structural and Functional Comparison
| Parameter | Target Compound | Analog (CAS 2059954-37-7) |
|---|---|---|
| Molecular Formula | C₁₂H₁₈Cl₂N₄ (inferred from dihydrochloride salt) | C₁₃H₂₂Cl₂N₄O₂ |
| Substituents | Piperidin-4-yl | 1-Methylpiperidin-4-yl, carboxylic acid (C-6) |
| Key Functional Groups | Benzotriazole, piperidine | Benzotriazole, methylpiperidine, carboxylic acid |
| Physicochemical Implications | Higher lipophilicity (no polar carboxyl group) | Enhanced solubility (carboxylic acid) but reduced membrane permeability |
Key Observations
Structural Modifications: The analog introduces a methyl group on the piperidine ring, which may reduce metabolic degradation by cytochrome P450 enzymes compared to the unmethylated piperidine in the target compound .
Pharmacological Implications :
- The target compound’s unmethylated piperidine and lack of a carboxyl group suggest greater lipophilicity , favoring passive diffusion across biological membranes. This property is advantageous for CNS applications but may increase off-target binding.
- The analog’s carboxyl group could enable salt-bridge interactions with target proteins, enhancing binding specificity but requiring formulation optimization to mitigate solubility challenges .
Synthetic and Analytical Considerations: Both compounds are dihydrochloride salts, a common strategy to improve crystallinity and stability. However, the analog’s carboxyl group introduces additional complexity in synthesis (e.g., protection/deprotection steps) .
Biological Activity
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride (CAS Number: 1240528-66-8) is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological effects, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C₁₁H₁₈N₄Cl₂
- Molecular Weight : 279.21 g/mol
- Structure : The compound features a piperidine ring and a benzotriazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing piperidine and benzotriazole structures exhibit notable antimicrobial properties. In a study evaluating various synthesized derivatives, it was found that the introduction of piperidine significantly enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzotriazole | E. coli, S. aureus | 12 - 18 | |
| Control (Ciprofloxacin) | E. coli, S. aureus | 20 - 25 |
The compound showed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable investigation involved assessing its cytotoxic effects on different cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Cytotoxicity Testing
In vitro studies demonstrated that treatment with 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzotriazole dihydrochloride resulted in:
- IC₅₀ Values : Ranging from 10 µM to 25 µM across various cancer cell lines.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.
These results indicate its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes associated with various diseases. Notably, it has shown promising results as an acetylcholinesterase inhibitor.
Enzyme Inhibition Data
These findings suggest that the compound may be beneficial in treating conditions related to cholinergic dysfunctions and urease-related infections.
Q & A
Q. Q1. What are the recommended analytical techniques for characterizing the purity and structural integrity of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the piperidine and benzotriazole moieties. Compare spectral data with structurally related compounds (e.g., imidazole derivatives in ).
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Reference standards for impurities (e.g., benzotriazole analogs in ) can guide method development.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) validates molecular weight and salt form (dihydrochloride).
| Technique | Key Parameters | Purpose |
|---|---|---|
| NMR | Deuterated solvents (DMSO-d6), 400+ MHz | Structural confirmation |
| HPLC | C18 column, 0.1% TFA in water/acetonitrile gradient | Purity assessment (>95%) |
| MS | Positive ion mode, m/z range 200–500 | Molecular ion verification |
Reference: (PubChem data), (impurity standards) .
Advanced Research: Mechanistic and Pharmacological Studies
Q. Q2. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor, given its structural similarity to benzotriazole-based pharmacophores?
Methodological Answer:
- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on benzotriazole’s heterocyclic binding affinity.
- In Vitro Assays:
- Fluorescence Polarization (FP): Use ATP-competitive assays with labeled tracers to measure IC values.
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (k/k) for target engagement.
- Control Compounds: Include known inhibitors (e.g., imatinib) and inactive analogs to validate specificity.
- Data Interpretation: Apply kinetic modeling (e.g., Cheng-Prusoff equation) to distinguish competitive vs. allosteric inhibition.
Theoretical Framework: Link findings to kinase signaling pathways (, Guiding Principle 2) .
Basic Research: Safety and Handling
Q. Q3. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution ().
- First Aid:
- Skin Contact: Immediate rinsing with water for ≥15 minutes (, Section 4).
- Inhalation: Move to fresh air; monitor for respiratory distress.
- Waste Disposal: Neutralize aqueous solutions (pH 7) before disposal per local regulations.
Reference: (Safety Data Sheet) .
Advanced Research: Data Contradiction Analysis
Q. Q4. How should researchers address contradictions in solubility data between computational predictions and experimental results?
Methodological Answer:
- Re-evaluate Parameters:
- Validation: Cross-check with alternative methods (e.g., shake-flask vs. potentiometric titration).
- Statistical Analysis: Apply Bland-Altman plots to quantify bias between methods.
Theoretical Framework: Align with physicochemical principles (, methodological alignment) .
Basic Research: Stability Profiling
Q. Q5. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies:
- Thermal Stress: 40–60°C for 1–4 weeks; monitor via HPLC.
- Hydrolytic Stress: Acidic (0.1M HCl) and basic (0.1M NaOH) conditions.
- Light Sensitivity: Expose to UV (320–400 nm) and visible light; compare degradation products to impurity standards ().
| Condition | Duration | Key Degradants |
|---|---|---|
| 40°C, 75% RH | 4 weeks | Oxidized benzotriazole |
| 0.1M HCl, 25°C | 24 hours | Piperidine ring-opened byproducts |
Reference: (impurity characterization) .
Advanced Research: In Vivo/In Vitro Correlation (IVIVC)
Q. Q6. How can researchers optimize preclinical models to predict human pharmacokinetics for this compound?
Methodological Answer:
- Species Selection: Use rodents (rat/mouse) for preliminary bioavailability studies; transition to higher species (dog) if CYP450 metabolism is suspected.
- Dosing Strategy:
- IV Bolus: Calculate clearance (CL) and volume of distribution (Vd).
- Oral Administration: Assess first-pass metabolism via portal vein sampling.
- Tissue Distribution: Radiolabel the compound (e.g., ) for whole-body autoradiography.
- Modeling: Apply physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to scale data.
Theoretical Framework: Integrate findings with ADME principles (, Guiding Principle 2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
